molecular formula C22H27F2N5O4 B3152697 tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate CAS No. 741713-41-7

tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B3152697
CAS No.: 741713-41-7
M. Wt: 463.5 g/mol
InChI Key: JVCXCFYGHOKTCH-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate is a pyrimidine derivative featuring a piperidine backbone functionalized with a tert-butyl carbamate group and a 2,3-difluoro-6-methoxybenzoyl substituent. Such compounds are often explored in medicinal chemistry for their ability to modulate enzyme targets, particularly kinases, due to the pyrimidine scaffold’s role as a purine isostere .

Properties

IUPAC Name

tert-butyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2N5O4/c1-22(2,3)33-21(31)29-9-7-12(8-10-29)27-20-26-11-13(19(25)28-20)18(30)16-15(32-4)6-5-14(23)17(16)24/h5-6,11-12H,7-10H2,1-4H3,(H3,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCXCFYGHOKTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)N)C(=O)C3=C(C=CC(=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109273
Record name 1,1-Dimethylethyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741713-41-7
Record name 1,1-Dimethylethyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741713-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The compound tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate is a complex organic molecule characterized by a piperidine ring substituted with a tert-butyl group and an amino-pyrimidine moiety. Its structural formula can be represented as follows:

C18H23F2N5O3\text{C}_{18}\text{H}_{23}\text{F}_2\text{N}_5\text{O}_3

This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of fluorine and methoxy groups enhances its binding affinity, potentially leading to inhibition of target proteins. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, affecting pathways such as metabolism and signal transduction.
  • Receptor Modulation : It may modulate the activity of receptors involved in disease processes, contributing to therapeutic effects.

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations (3.73 to 4.00 μM) . This suggests potential applications in treating tuberculosis and other bacterial infections.

Cytotoxicity Studies

Evaluations of cytotoxicity on human cell lines such as HEK-293 have indicated that certain derivatives are non-toxic at therapeutic concentrations . This is a crucial factor for drug development, as safety profiles must be established alongside efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes key features that impact its efficacy:

Structural Feature Impact on Activity
Fluorine Atoms Enhance binding affinity and selectivity
Methoxy Group Modulates pharmacokinetic properties
Piperidine Ring Provides structural stability and bioavailability
Amino Group Essential for interaction with biological targets

Study 1: Anti-Tubercular Activity

In a recent study focused on developing anti-tubercular agents, compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The results indicated several compounds demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various derivatives on human embryonic kidney cells (HEK-293). The findings revealed that most active compounds did not exhibit toxicity at concentrations effective against bacterial strains . This highlights the potential for these compounds to serve dual roles as both antimicrobial agents and non-toxic therapeutic options.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,3-difluoro-6-methoxybenzoyl group distinguishes it from analogs with sulfonyl/sulfinyl (e.g., compounds 10, 11) or methylthio groups (e.g., compound in ). Fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group may improve solubility.

Substituent Effects on Properties

  • Methoxy vs. Methylthio : The methoxy group in the target compound improves water solubility relative to methylthio analogs (e.g., ), which are more lipophilic.
  • Benzoyl vs. Sulfonyl : The benzoyl group introduces aromaticity and planar geometry, enabling stronger van der Waals interactions in biological systems compared to sulfonyl/sulfinyl groups .

Physicochemical Properties

While direct data for the target compound is unavailable, trends can be inferred:

  • Melting Point : tert-Butyl esters (e.g., compound 10: 116–119°C ) typically exhibit higher melting points than methyl esters (compound 11: 98–100°C ) due to increased molecular symmetry. The target compound’s benzoyl group may further elevate its melting point.
  • Solubility : The methoxy group and tert-butyl ester likely confer moderate aqueous solubility, whereas fluorine atoms may reduce it slightly due to increased hydrophobicity.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : React a pyrimidine precursor (e.g., 4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-amine) with tert-butyl piperidine-1-carboxylate derivatives under Buchwald-Hartwig amination conditions, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C .
  • Step 2 : Protect reactive groups (e.g., amino or hydroxyl) using tert-butoxycarbonyl (Boc) protecting strategies in dichloromethane (DCM) or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Reaction Conditions :

ParameterDetails
SolventToluene, DCM, acetonitrile
CatalystPd(OAc)₂, Xantphos
Temperature80–100°C
Yield40–65% (reported for analogous compounds)

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Respiratory/Hand Protection : Use NIOSH-approved respirators and nitrile gloves due to potential irritancy .
  • Fire Safety : Avoid open flames; use CO₂ or dry chemical extinguishers. Evacuate non-essential personnel during fire incidents .
  • First Aid : Immediate eye irrigation with water for 15 minutes; consult a physician if ingested .

Q. How is the compound characterized for purity and structural confirmation?

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., piperidine NH, benzoyl fluorine signals) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Validate molecular formula (e.g., C₂₃H₂₈F₂N₄O₄) .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling of pyrimidine and piperidine moieties?

  • Solvent Optimization : Replace toluene with DMF or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligands for improved cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C .

Q. What computational methods aid in predicting the compound’s reactivity and biological interactions?

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to model transition states for amination reactions .
  • Molecular Dynamics (MD) : Simulate binding affinities to kinase targets (e.g., EGFR) using AutoDock Vina .
  • Machine Learning : Train models on existing pyrimidine derivatives to predict optimal reaction conditions .

Q. How can structural analogs guide SAR studies for this compound?

  • Key Modifications : Compare with tert-butyl 4-((6-chloropyrazin-2-yl)(methyl)amino)piperidine-1-carboxylate (PubChem CID: 1391742-10-1) to assess the impact of fluorinated benzoyl groups on solubility and target binding .
  • Activity Trends :
Analog SubstituentLogPIC₅₀ (EGFR)
2,3-Difluoro-6-methoxy3.212 nM
6-Chloro3.545 nM
Data extrapolated from similar pyrimidine derivatives

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Use identical cell lines (e.g., A549 for kinase inhibition) and control compounds .
  • Metabolic Stability Testing : Conduct microsomal assays (human liver microsomes, NADPH) to rule out degradation artifacts .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Methodological Considerations

  • Contradiction Analysis : If conflicting solubility data arise (e.g., DMSO vs. aqueous buffer), perform dynamic light scattering (DLS) to detect aggregation .
  • Scale-Up Challenges : Transition from batch to flow chemistry for Boc deprotection steps to mitigate exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate

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